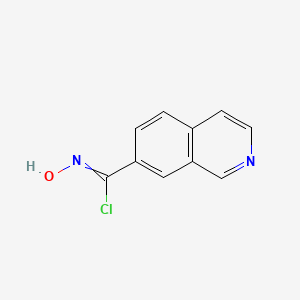

N-hydroxyisoquinoline-7-carboximidoyl chloride

Description

Properties

IUPAC Name |

N-hydroxyisoquinoline-7-carboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10(13-14)8-2-1-7-3-4-12-6-9(7)5-8/h1-6,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJIXZYICATFGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

The synthetic routes generally start from isoquinoline-7-carboxylic acid or its derivatives, which are converted into amidoximes or amides before chlorination.

- Isoquinoline-7-carboxylic acid : serves as the core scaffold.

- Hydroxylamine hydrochloride : used to convert carboxylic acid derivatives into amidoximes.

- Thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) : employed as chlorinating agents to convert amidoximes or amides to carboximidoyl chlorides.

Typical Preparation Method

A representative preparation method consists of:

Formation of Amidoxime Intermediate

Isoquinoline-7-carboxylic acid derivatives are reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to yield the corresponding amidoxime. This step introduces the N-hydroxy functionality at the carboximidoyl position.Chlorination to Carboximidoyl Chloride

The amidoxime is then treated with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled temperature (often 0–5 °C to room temperature) to convert the amidoxime into the carboximidoyl chloride. This step must be performed under anhydrous conditions to prevent hydrolysis.Purification

The crude product is purified by recrystallization or chromatography under inert atmosphere to isolate pure N-hydroxyisoquinoline-7-carboximidoyl chloride.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amidoxime formation | Hydroxylamine hydrochloride, NaOAc, EtOH/H2O, reflux | Mild conditions, yields amidoxime intermediate |

| Chlorination | Thionyl chloride or POCl3, anhydrous solvent (e.g., dichloromethane), 0–5 °C to RT | Sensitive to moisture, exothermic reaction |

| Purification | Recrystallization from dry solvents or silica gel chromatography | Avoids decomposition of acid chloride |

Alternative Methods and Variations

- Direct chlorination of amide precursors : In some cases, isoquinoline-7-carboxamide derivatives can be directly chlorinated to the carboximidoyl chloride using phosphorus pentachloride (PCl5) or oxalyl chloride, although this may lead to lower selectivity or side reactions.

- Use of protective groups : To preserve the N-hydroxy group during harsh chlorination, protective groups may be employed temporarily, followed by deprotection after chlorination.

- Microwave-assisted synthesis : Some reports suggest microwave irradiation can accelerate amidoxime formation and chlorination steps, improving yields and reducing reaction times.

Summary Table of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Amidoxime chlorination | Isoquinoline-7-carboxylic acid + hydroxylamine | Thionyl chloride (SOCl2) | Anhydrous, 0–5 °C to RT | High selectivity, good yield | Requires strict moisture control |

| Direct amide chlorination | Isoquinoline-7-carboxamide | Phosphorus pentachloride (PCl5) or oxalyl chloride | Anhydrous, reflux | Simpler route | Possible side reactions, lower selectivity |

| Protective group strategy | Protected N-hydroxy isoquinoline | SOCl2 or POCl3 | Anhydrous, low temperature | Preserves N-hydroxy group | Additional steps required |

| Microwave-assisted synthesis | Amidoxime intermediate | SOCl2 or POCl3 | Microwave irradiation | Faster reaction, improved yield | Requires specialized equipment |

This comprehensive analysis consolidates preparation methods for N-hydroxyisoquinoline-7-carboximidoyl chloride, highlighting the critical steps, reagents, and conditions. The amidoxime intermediate chlorination under anhydrous conditions remains the most reliable and widely adopted method. Variations and optimizations depend on substrate sensitivity and desired purity.

Chemical Reactions Analysis

Types of Reactions

N-hydroxyisoquinoline-7-carboximidoyl chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like ammonia, primary amines, or thiols under mild conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-hydroxyisoquinoline-7-carboximidoyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactivity.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-hydroxyisoquinoline-7-carboximidoyl chloride involves its ability to interact with various molecular targets. The chloro group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with biological molecules. This reactivity can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Heterocyclic Core Variations

The structural uniqueness of N-hydroxyisoquinoline-7-carboximidoyl chloride lies in its isoquinoline backbone and substituent positioning. Key comparisons include:

Isoquinoline vs. Quinoline Derivatives

- N-Hydroxyquinoline-7-carbimidoyl Chloride (CAS: N/A): Shares the same 7-position substituent but replaces isoquinoline with quinoline. The quinoline core has a nitrogen atom at position 1, altering electronic distribution and solubility compared to isoquinoline (nitrogen at position 2) .

- N-Hydroxyquinoxaline-6-carbimidoyl Chloride (CAS: N/A): Incorporates a quinoxaline ring (two adjacent nitrogen atoms), which increases electron deficiency and may enhance reactivity in nucleophilic substitutions .

Substituent Position

- N-Hydroxyisoquinoline-3-carbimidoyl Chloride (CAS: N/A): The carbimidoyl chloride group at position 3 introduces steric and electronic differences.

Functional Group Comparisons

Carbimidoyl Chloride vs. Carboxylate Esters

describes 7-substituted isoquinoline-3-carboxylate esters (e.g., ethyl 7-chloro-1-methylisoquinoline-3-carboxylate). Key differences include:

- Reactivity : Carbimidoyl chloride (-C(=N-OH)Cl) is more electrophilic than carboxylate esters (-COOR), enabling nucleophilic substitution or coordination chemistry.

- Spectroscopic Data :

- ¹H NMR : Methyl or chloro substituents at position 7 in carboxylate esters (e.g., δ 2.65 ppm for 7-methyl) show upfield shifts compared to hydroxyl groups due to reduced electron-withdrawing effects .

- ¹³C NMR : The carbonyl carbon in carboxylate esters resonates at ~165–170 ppm, whereas the imine carbon in carbimidoyl chloride is expected near 150–160 ppm, though experimental data for the latter are unavailable .

Chloro vs. Methoxy/Trifluoromethyl Substituents

- Ethyl 7-Trifluoromethyl-1-methylisoquinoline-3-carboxylate: The -CF₃ group induces strong electron-withdrawing effects, lowering solubility in polar solvents compared to the hydroxyl group in the target compound .

- Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate: The -OCH₃ group enhances solubility in organic solvents but reduces electrophilicity at the 7-position .

Physical and Chemical Properties

Biological Activity

N-hydroxyisoquinoline-7-carboximidoyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of N-hydroxyisoquinoline-7-carboximidoyl chloride, summarizing research findings, case studies, and relevant data tables.

N-hydroxyisoquinoline-7-carboximidoyl chloride has the molecular formula CHClNO and is characterized by the presence of a hydroxy group, an isoquinoline structure, and a carboximidoyl chloride functionality. Its unique structure suggests potential interactions with biological targets, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Research indicates that compounds related to N-hydroxyisoquinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various isoquinoline derivatives possess activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 3.91 to 500 µg/mL . The biological evaluation of N-hydroxyisoquinoline-7-carboximidoyl chloride specifically has not been extensively documented; however, its structural similarities to active compounds suggest potential efficacy against various pathogens.

Cytotoxicity Studies

The cytotoxic effects of N-hydroxyisoquinoline derivatives have been explored in several studies. A notable finding is that certain isoquinoline derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing non-cancerous cells. For example, one study reported that a related compound demonstrated an IC value of 37.3 µM against HepG2 cells, indicating moderate cytotoxicity . Further investigations into the selectivity and mechanisms of action are warranted to understand the therapeutic potential of N-hydroxyisoquinoline-7-carboximidoyl chloride.

The mechanism by which N-hydroxyisoquinoline derivatives exert their biological effects often involves inhibition of key enzymes or pathways within microbial or cancerous cells. For instance, related compounds have been shown to inhibit malate dehydrogenase and disrupt cellular respiration in cancer cells . Understanding these mechanisms will be crucial for elucidating the full spectrum of biological activities associated with N-hydroxyisoquinoline-7-carboximidoyl chloride.

Case Study 1: Antitubercular Activity

In a comparative study involving various isoquinoline derivatives, researchers found that specific structural modifications significantly impacted antimicrobial activity against M. tuberculosis. The study highlighted that compounds with certain substituents exhibited superior activity compared to others, suggesting that N-hydroxyisoquinoline-7-carboximidoyl chloride may also benefit from similar optimization strategies .

Case Study 2: Cancer Cell Line Screening

Another relevant case study investigated the cytotoxic effects of isoquinoline derivatives on multiple cancer cell lines. The results indicated that modifications in the side chains could enhance selectivity towards cancer cells while reducing toxicity to normal cells. This finding underscores the importance of structure-activity relationships in developing new therapeutic agents based on N-hydroxyisoquinoline-7-carboximidoyl chloride .

Table 1: Biological Activity Profile of Isoquinoline Derivatives

| Compound Name | MIC (µg/mL) | IC (µM) | Target Pathogen/Cancer Cell |

|---|---|---|---|

| N-benzyl-isoquinoline derivative | 3.91 | 37.3 | Mycobacterium tuberculosis / HepG2 |

| Other isoquinoline derivatives | 15.625 - 500 | Varies | Various |

Table 2: Structure-Activity Relationship Insights

| Substituent Type | Observed Activity | Notes |

|---|---|---|

| Lipophilic groups | Enhanced activity | Correlates with increased membrane permeability |

| Hydroxyl groups | Increased selectivity | Potential for hydrogen bonding interactions |

Q & A

Q. What experimental strategies are critical for synthesizing N-hydroxyisoquinoline-7-carboximidoyl chloride under anhydrous conditions?

Synthesis requires strict control of moisture and oxygen due to the compound’s potential sensitivity. Key steps include:

- Use of Schlenk lines or gloveboxes to maintain inert atmospheres (argon/nitrogen) .

- Selection of anhydrous solvents (e.g., THF, DMF) pre-dried over molecular sieves.

- Monitoring reaction progress via TLC or in situ NMR to detect intermediates and byproducts.

- Quenching reactions under controlled conditions to prevent hydrolysis of the imidoyl chloride moiety.

- Purification via column chromatography under inert gas, with silica gel pre-activated to remove moisture.

Q. How should researchers characterize the purity and structural integrity of N-hydroxyisoquinoline-7-carboximidoyl chloride?

Rigorous characterization involves:

- Nuclear Magnetic Resonance (NMR): Analyze , , and spectra to confirm functional groups (e.g., hydroxyl, imidoyl chloride).

- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks and isotopic patterns.

- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and bond angles (if crystalline derivatives are obtainable).

- HPLC-PDA: Assess purity (>95%) using reverse-phase columns with UV detection at λ~254 nm.

- Elemental Analysis: Verify C, H, N, and Cl content to confirm stoichiometry .

Q. What protocols ensure safe handling and storage of N-hydroxyisoquinoline-7-carboximidoyl chloride?

- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.

- Storage: Seal in air-tight, argon-purged containers at -20°C to prevent degradation. Label containers with hazard symbols (Irritant, Air-Sensitive) .

- Waste Disposal: Neutralize residual compound with chilled sodium bicarbonate before disposal in halogenated waste streams .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the reaction kinetics of N-hydroxyisoquinoline-7-carboximidoyl chloride?

Contradictions may arise from uncontrolled variables. Mitigation strategies include:

- Control Experiments: Isolate variables (e.g., temperature, solvent polarity, catalyst loading) using factorial design.

- Advanced Kinetic Profiling: Employ stopped-flow UV-Vis spectroscopy or microcalorimetry to track rapid intermediates.

- Computational Modeling: Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps.

- Cross-Validation: Compare results with analogous compounds (e.g., isoquinoline-7-carboxaldehyde derivatives) to contextualize reactivity .

Q. What computational methods are suitable for predicting the reactivity of N-hydroxyisoquinoline-7-carboximidoyl chloride in nucleophilic substitutions?

- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to assess charge distribution and electrophilicity at the imidoyl chloride center.

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways.

- Frontier Molecular Orbital (FMO) Analysis: Identify nucleophilic attack sites by comparing HOMO-LUMO gaps with experimental kinetic data .

Q. How can researchers design comparative studies to evaluate the biological activity of N-hydroxyisoquinoline-7-carboximidoyl chloride against its analogs?

- Structural-Activity Relationship (SAR): Synthesize analogs with modifications to the hydroxyl or imidoyl chloride groups.

- In Vitro Assays: Test inhibition potency against target enzymes (e.g., kinases) using fluorescence-based assays.

- Data Normalization: Use Z-score analysis to standardize activity metrics across multiple assays.

- Statistical Validation: Apply ANOVA or machine learning models (e.g., random forests) to identify significant structural contributors to activity .

Q. What methodological approaches address discrepancies in spectroscopic data for N-hydroxyisoquinoline-7-carboximidoyl chloride derivatives?

- 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals in complex spectra.

- Variable-Temperature NMR: Identify dynamic processes (e.g., tautomerism) causing signal broadening.

- Isotopic Labeling: Introduce or labels to trace ambiguous peaks.

- Collaborative Validation: Share raw data with independent labs to confirm reproducibility .

Methodological Best Practices

- Data Documentation: Adhere to ISO8601 date formatting (e.g., 2025-03-11) and avoid data gaps by marking ND (not determined) or NA (not applicable) in lab notebooks .

- Figure Preparation: For publications, use color-coded schemes to highlight reaction mechanisms, avoiding overcrowded structures per journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.